molecular formula C9H8Cl6O2 B164962 Endosulfan alcohol CAS No. 2157-19-9

Endosulfan alcohol

Cat. No.: B164962
CAS No.: 2157-19-9
M. Wt: 360.9 g/mol
InChI Key: GTSJHTSVFKEASK-WINLOITPSA-N
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Description

Endosulfan alcohol, also known as endosulfan diol, is a metabolite of the organochlorine insecticide endosulfan. It is formed through the hydrolysis of endosulfan and is considered to be less toxic than its parent compound. Endosulfan has been widely used in agriculture to control pests, but due to its environmental persistence and potential health risks, its use has been restricted or banned in many countries.

Biochemical Analysis

Biochemical Properties

Endosulfan alcohol plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to induce DNA damage, triggering a compromised DNA damage response leading to undesirable processing of broken DNA ends . This interaction with DNA and the enzymes involved in DNA repair demonstrates the significant biochemical role of this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inducing DNA damage, which can impact cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to reduce fertility levels in male animals and cause DNA damage .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA and the subsequent induction of DNA damage . It triggers a DNA damage response, leading to the processing of broken DNA ends . This mechanism involves binding interactions with biomolecules, changes in gene expression, and potential enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the compound has a significant degree of persistence in several environmental compartments, such as the atmosphere, sediments, and water . Over time, this can lead to long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, a study on Swiss albino mice showed that this compound caused a higher degree of degeneration in the reproductive organ when administered at a dose of 3.5 mg/Kg body weight daily for periods of 3 weeks, 5 weeks, and 7 weeks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, it has been shown to induce the production of reactive oxygen species (ROS), which can lead to DNA damage .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It has a significant degree of persistence in several environmental compartments, such as the atmosphere, sediments, and water . This can affect its localization or accumulation within cells and tissues .

Subcellular Localization

While specific details on the subcellular localization of this compound are limited, it is known that the compound can induce DNA damage, suggesting that it may interact with DNA within the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Endosulfan alcohol is primarily produced through the biotransformation of endosulfan by microorganisms. For instance, certain species of the blue-green algae Anabaena can convert endosulfan into endodiol under controlled conditions . The reaction typically involves the hydrolysis of endosulfan in an alkaline medium, which facilitates the breakdown of the cyclic sulfite diester group in endosulfan to form endodiol .

Industrial Production Methods

Industrial production of endodiol is not common due to its status as a metabolite rather than a primary chemical product. the bioremediation processes involving microbial degradation of endosulfan can be scaled up for industrial applications. This involves the use of bioreactors where conditions such as pH, temperature, and nutrient availability are optimized to enhance the microbial activity and production of endodiol .

Chemical Reactions Analysis

Types of Reactions

Endosulfan alcohol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Endosulfan alcohol is similar to other metabolites of endosulfan, such as:

Uniqueness

This compound is unique in its relatively lower toxicity compared to other endosulfan metabolites. Its formation through hydrolysis makes it a key intermediate in the bioremediation of endosulfan-contaminated environments .

Properties

CAS No.

2157-19-9

Molecular Formula

C9H8Cl6O2

Molecular Weight

360.9 g/mol

IUPAC Name

[(1R,4S)-1,4,5,6,7,7-hexachloro-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol

InChI

InChI=1S/C9H8Cl6O2/c10-5-6(11)8(13)4(2-17)3(1-16)7(5,12)9(8,14)15/h3-4,16-17H,1-2H2/t3?,4?,7-,8+

InChI Key

GTSJHTSVFKEASK-WINLOITPSA-N

SMILES

C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CO)O

Isomeric SMILES

C(C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CO)O

Canonical SMILES

C(C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)CO)O

Key on ui other cas no.

2157-19-9

Pictograms

Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Endodiol is primarily formed through two main pathways:

  • Biotransformation by microorganisms: Various soil microorganisms, including fungi, bacteria, and actinomycetes, can metabolize endosulfan. A significant number of these microorganisms degrade endosulfan into endodiol through hydrolysis of the ester bond. [] Studies have identified specific species like Pseudomonas aeruginosa [, ] and Anabaena sp. PCC 7120 [] that efficiently convert endosulfan to endodiol.
  • Abiotic hydrolysis: Endodiol can also be formed through the abiotic hydrolysis of endosulfan isomers (endosulfan-1 and endosulfan-2) in the environment. This hydrolysis process, involving two successive attacks by OH- ions, is influenced by pH and temperature. []

ANone: Yes, ultraviolet (UV) irradiation of endosulfan isomers in thin films has been shown to produce endodiol as a major product. [] This photodecomposition process contributes to the degradation of endosulfan in the environment.

ANone: Research suggests that endodiol can be further degraded by microorganisms. For example, a Bacillus subtilis strain has been isolated and characterized for its ability to degrade both endosulfan and endodiol. [] Further studies are needed to fully elucidate the degradation pathways and the microorganisms involved.

ANone: While endodiol is considered less toxic than endosulfan, it's crucial to acknowledge that some studies have identified it as a potential endocrine disruptor. Further research is needed to fully assess its long-term ecological and health impacts.

ANone: Yes, UV irradiation of endodiol can lead to the formation of endosulfan α-hydroxy ether and other unidentified compounds. [] This highlights the complexity of endosulfan degradation and the potential formation of various metabolites with differing toxicity profiles.

ANone: Several analytical methods are employed for the identification and quantification of endodiol:

  • Gas chromatography-mass spectrometry (GC-MS): This technique is widely used due to its high sensitivity and selectivity. [, ] It allows for the separation and identification of endodiol from other compounds in complex matrices like soil and urine.
  • Gas chromatography with electron capture detection (GC-ECD): This method, often employed in conjunction with derivatization techniques like silylation or acetylation, enables sensitive detection and quantification of endodiol. []

ANone: The analysis of endodiol in environmental samples, such as soil and water, presents challenges due to its relatively low concentrations and the presence of other interfering compounds. Efficient extraction and pre-concentration techniques, like ultrasound-assisted dispersive liquid-liquid microextraction (UA-DLLME), are often necessary to improve detection limits. []

ANone: Researchers utilize radiolabeled endosulfan (e.g., ¹⁴C-labeled) to track its uptake, translocation, and metabolism within plants. [, ] Studies on bean plants have demonstrated the uptake and translocation of endosulfan and its metabolites, including endodiol, from treated soil to aerial parts. []

ANone: Yes, research has investigated the use of hairy root cultures (HRs), which are characterized by their rapid growth and high metabolic capacity, for the removal of endosulfan and its metabolites from water. Studies have shown that HRs of certain edible species, including Brassica napus, Raphanus sativus, and Capsicum annuum, can effectively remove endosulfan and accumulate endodiol and other metabolites. []

ANone: Yes, researchers have investigated the use of surfactants like Tween 80 to enhance the biodegradation of endosulfan. Adding Tween 80 to soil was found to increase the solubility and consequently the biodegradation rate of endosulfan by Pseudomonas aeruginosa. [, ]

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